molecular formula NH4NO3<br>H4N2O3 B1216098 Ammonium nitrate CAS No. 6484-52-2

Ammonium nitrate

Cat. No.: B1216098
CAS No.: 6484-52-2
M. Wt: 80.044 g/mol
InChI Key: DVARTQFDIMZBAA-UHFFFAOYSA-O
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Description

Ammonium nitrate is a chemical compound with the formula NH₄NO₃. It is a white crystalline salt consisting of ammonium ions (NH₄⁺) and nitrate ions (NO₃⁻). This compound is highly soluble in water and is predominantly used in agriculture as a high-nitrogen fertilizer. It is also a key component in explosive mixtures used in mining, quarrying, and civil construction .

Biochemical Analysis

Biochemical Properties

Ammonium nitrate plays a crucial role in biochemical reactions, particularly in the nitrogen cycle. It interacts with various enzymes, proteins, and other biomolecules. For instance, nitrate reductase and nitrite reductase are key enzymes that facilitate the reduction of nitrate to ammonium in plants and microorganisms . These interactions are essential for nitrogen assimilation and contribute to soil fertility and plant growth.

Cellular Effects

This compound influences various types of cells and cellular processes. In plants, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the uptake of nitrogen, leading to increased protein synthesis and growth . In microbial cells, this compound can alter metabolic pathways, affecting the overall microbial activity in the soil.

Molecular Mechanism

The molecular mechanism of this compound involves its reduction to ammonium ions (NH₄⁺) and nitrate ions (NO₃⁻). These ions interact with specific enzymes, such as nitrate reductase, which catalyzes the conversion of nitrate to nitrite, and nitrite reductase, which further reduces nitrite to ammonium . These enzymatic reactions are critical for nitrogen assimilation in plants and microorganisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . In vitro and in vivo studies have shown that this compound can have both beneficial and adverse effects on cellular processes depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance nitrogen metabolism and improve growth. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the nitrogen cycle. It interacts with enzymes such as nitrate reductase and nitrite reductase, which are essential for the conversion of nitrate to ammonium . These interactions influence metabolic flux and metabolite levels, contributing to the overall nitrogen balance in the ecosystem.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plants, nitrate transporters facilitate the uptake of nitrate from the soil into the roots, where it is then transported to other parts of the plant . The localization and accumulation of this compound are influenced by these transport mechanisms, affecting its availability and utilization.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In plants, nitrate is primarily localized in the vacuoles, where it serves as a reservoir for nitrogen. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, ensuring its proper function within the cell . These localization mechanisms are essential for maintaining nitrogen homeostasis and supporting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium nitrate is primarily synthesized through the reaction between ammonia (NH₃) and nitric acid (HNO₃). The chemical equation for this reaction is: [ \text{NH₃ (g) + HNO₃ (l) → NH₄NO₃ (s)} ] This reaction is highly exothermic, releasing a significant amount of heat .

Industrial Production Methods: The industrial production of this compound involves several steps:

    Neutralization: Ammonia gas is reacted with nitric acid in a neutralizer to form this compound solution.

    Evaporation: The solution is then concentrated by evaporating excess water.

    Prilling or Granulation: The concentrated solution is sprayed into a prilling tower or granulator to form solid prills or granules.

    Cooling and Conditioning: The prills or granules are cooled and conditioned to prevent caking during storage.

Chemical Reactions Analysis

Types of Reactions: Ammonium nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ammonium nitrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ammonium nitrate can be compared with other nitrogen-based compounds such as:

Uniqueness: this compound is unique due to its dual role as a high-nitrogen fertilizer and a key component in explosive mixtures. Its ability to act as an oxidizing agent makes it particularly valuable in industrial applications .

Properties

IUPAC Name

azanium;nitrate
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InChI

InChI=1S/NO3.H3N/c2-1(3)4;/h;1H3/q-1;/p+1
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InChI Key

DVARTQFDIMZBAA-UHFFFAOYSA-O
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Canonical SMILES

[NH4+].[N+](=O)([O-])[O-]
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Molecular Formula

NH4NO3, H4N2O3
Record name AMMONIUM NITRATE
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Record name AMMONIUM NITRATE EMULSION AMMONIUM NITRATE SUSPENSION AMMONIUM NITRATE GEL, INTERMEDIATE FOR BLASTING EXPLOSIVES
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Record name AMMONIUM NITRATE, LIQUID (HOT CONCENTRATED SOLUTION)
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DSSTOX Substance ID

DTXSID2029668
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Molecular Weight

80.044 g/mol
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Physical Description

Ammonium nitrate is commercially available both as a colorless crystalline solid and processed into prills for specific applications. Soluble in water. Does not readily burn but will do so if contaminated with combustible material. Accelerates the burning of combustible material. Produces toxic oxides of nitrogen during combustion. Used to make fertilizers and explosives, and as a nutrient in producing antibiotics and yeast., Ammonium nitrate based fertilizer appears as a grayish white solid in the form of prills. Soluble in water. Produces toxic oxides of nitrogen during combustion., Ammonium Nitrate Emulsion, Suspension, or Gel is ammonium nitrate suspended in a liquid. The material itself does not readily burn but will readily do so if contaminated by combustible material. It will accelerate the burning of combustible material. Toxic oxides of nitrogen are produced during combustion during combustion of this material. It is used as a fertilizer, as a freezing mixture, in safety explosives, matches, and pyrotechnics., Ammonium nitrate liquid is the white crystals dissolved in water. Though the material itself is noncombustible it will accelerate the burning of combustible materials. Toxic oxides of nitrogen are produced in fires involving this material. It is used to make fertilizers and explosives., Nitrate of ammonia explosives appears as a powder. Readily explodes if heated. Difficult to explode by shock. Toxic nitrogen oxide fumes may be released during combustion. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, White, odorless crystals; Deliquescent; [CHEMINFO], COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.
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Record name Ammonium nitrate
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Boiling Point

Decomposes at 200-260 °C
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Solubility

213 g/100 g water at 25 °C, Slightly soluble in methanol, Soluble in alcohol and alkalies, 118.3 g/100 cc of H2O at 0 °C, 871 g at 100 °C; 3.8 g/100 cc ethanol at 20 °C; soluble in acetone; 17.1 g/100 cc methanol at 20 °C; soluble in ammonia; insoluble in ether, Solubility in water, g/100ml at 20 °C: 200
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Density

1.72 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.72 at 25 °C, 1.7 g/cm³
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Vapor Pressure

2.3 kPa at 20 °C in water solution; 1.5 kPa at 20 °C in saturated NH4NOs solution
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Impurities

Ammonium nitrate fertilizer contains no more than 2% carbon., Ammonium nitrate, solution contains not less than 15% water.
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Color/Form

White hygroscopic crystals; orthorhombic, Transparent, hygroscopic, deliquescent crystals or white granules. Five solid phases exist at normal pressure. Orthorhombic at room temperature., Colorless crystals, Colorless (pure) to gray or brown (fertilizer grade).

CAS No.

6484-52-2, 54378-28-8
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Record name AMMONIUM NITRATE
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Melting Point

337.8 °F (USCG, 1999), 169.7 °C, 170 °C
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Synthesis routes and methods I

Procedure details

The general procedure of Example 1 is repeated except that a piece of graphite felt is attached to the graphite cathode to enhance the cathode surface area. A solution containing 0.5 M nitric acid and 50 mM 1,4-phenylenediamine is charged to the catholyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.67 M hydroxylammonium nitrate and 0.50 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods II

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods III

Procedure details

The general procedure of Example 8 is repeated except that thiourea is also added into the catholyte compartment. A solution of 1 M nitric acid, 50 mM 1,4-phenylenediamine and 250 mM of thiourea is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 45 amps (3 ASI) and a cell voltage of about 6.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.77 M hydroxylammonium nitrate and 0.5 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 90% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods IV

Procedure details

The general procedure of Example 8 is repeated except that a solution of 1 M nitric acid and 100 ppm hydroquinone is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 6.5 volts is applied. A solution of 1.3 M hydroxylammonium nitrate and 0.8 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 60% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods V

Procedure details

The general procedure of Example 8 is repeated except that tetrabutylammonium chloride is added into the catholyte compartment. A solution of 1 M nitric acid, 50 mM 1,4-phenylenediamine and 0.1 M tetrabutylammonium chloride is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 45 amps (3 ASI) and a cell voltage of about 6.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.65 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Q & A

Q1: What is the molecular formula and weight of ammonium nitrate?

A1: The molecular formula of this compound is NH₄NO₃. Its molecular weight is 80.043 g/mol. []

Q2: Are there any specific spectroscopic techniques used to characterize this compound?

A2: Yes, Electrospray ionization tandem mass spectrometry (ESI-MS) and electrospray ionization tandem mass spectrometry with collision-induced dissociation (ESI-MS/MS-CID) have been successfully employed to characterize this compound. The analysis reveals characteristic cluster ions that help identify the compound. [] Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) is also useful for analyzing AN-based explosives, specifically identifying the presence of this compound and diesel fuel. []

Q3: How does the stability of this compound impact its applications?

A3: this compound exhibits polymorphic transitions, changing its crystal structure with temperature variations. This can lead to problems in applications like solid propellants where volume changes are undesirable. [] Furthermore, its hygroscopicity, meaning it readily absorbs moisture from the air, poses challenges for storage and handling, impacting its performance and requiring specific measures to maintain its stability. [, ]

Q4: How does the presence of water affect the thermal decomposition of this compound?

A4: The presence of water in this compound significantly impacts its thermal decomposition. Studies using high-pressure accelerating rate calorimetry show that water acts as a hinderer to the thermal decomposition process. This finding suggests that maintaining a certain moisture level in this compound-based explosives, such as emulsion explosives, could enhance their safety during production and handling. []

Q5: How is this compound used as an explosive?

A5: this compound has a long history of use in explosives. It can function as both a gas former and an explosive. [] When mixed with a fuel source like fuel oil (forming ANFO) or other combustibles like carbon black or sawdust, it creates a powerful explosive mixture. [, , ] The detonation velocity of such mixtures depends on factors like fuel type and concentration. []

Q6: Are there specific safety concerns related to using this compound as an explosive?

A6: Yes, the production, storage, and handling of this compound-based explosives require careful consideration due to potential safety hazards. The sensitivity of ANFO to detonation, the stability of the mixture during storage, and the potential for accidental detonation during mixing and transportation are critical factors. []

Q7: What are the advantages and disadvantages of different nitrogen sources, including this compound, for agricultural use?

A8: Field experiments comparing this compound to other nitrogen sources like urea, ammonium sulfate, and calcium this compound show that its efficacy depends on factors like soil type, application timing, and weather conditions. [, , , , , ] While this compound generally provides readily available nitrogen, other sources might be more suitable depending on specific crop needs, soil pH, and environmental considerations.

Q8: What are the environmental concerns associated with this compound use?

A9: The extensive use of this compound in agriculture raises concerns about nitrogen losses to the environment. These losses can occur through volatilization of ammonia (NH3), denitrification resulting in the release of nitrogen gas (N2) and nitrous oxide (N2O), and leaching of nitrate into water sources. These processes contribute to air and water pollution, with nitrous oxide being a potent greenhouse gas. []

Q9: Are there strategies to mitigate the negative environmental impacts of this compound?

A10: Research suggests that optimizing fertilization practices, such as adjusting application timing and using slow-release formulations, can minimize nitrogen losses. Employing nitrification inhibitors like 3.4-dimethylpyrazol phosphate (DMPP) in conjunction with this compound can reduce nitrification rates, minimizing nitrate leaching into groundwater and reducing environmental impact. [, ]

Q10: What are some current research directions in the field of this compound?

A11: Current research focuses on improving the safety and environmental sustainability of this compound use. This includes developing less sensitive and more stable explosive formulations, as well as exploring alternative nitrogen sources and fertilization practices to minimize environmental impacts. [, , , ]

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